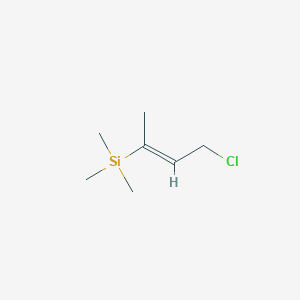

((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Descripción general

Descripción

((E)-3-Chloro-1-methylpropenyl)trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propenyl chain with a chlorine substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with an appropriate propenyl precursor under controlled conditions. One common method includes the use of a Grignard reagent, where the propenyl magnesium halide reacts with trimethylsilyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in polar solvents.

Addition Reactions: Often carried out in the presence of halogens or hydrogen halides in non-polar solvents.

Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Yield substituted propenyltrimethylsilanes.

Addition Reactions: Form halogenated or hydrogenated derivatives.

Oxidation and Reduction Reactions: Produce various oxidized or reduced silicon-containing compounds.

Aplicaciones Científicas De Investigación

Reagent in Synthesis

((E)-3-Chloro-1-methylpropenyl)trimethylsilane is primarily used as a reagent in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds through:

- Nucleophilic Substitution Reactions : The chloropropenyl group can undergo nucleophilic attack, facilitating the formation of carbon-carbon bonds.

- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures.

Functionalization of Silanes

The presence of the trimethylsilyl group allows for further functionalization. This property is particularly useful in:

- Silicon-Based Polymers : The compound can be incorporated into silicon-based polymers, enhancing their mechanical and thermal properties.

- Protecting Groups in Synthesis : The trimethylsilyl group acts as a protecting group for alcohols and amines during multi-step syntheses.

Case Study 1: Synthesis of Antiviral Agents

In a study focusing on the development of antiviral agents, researchers utilized this compound as an intermediate. The compound was instrumental in synthesizing novel derivatives that exhibited significant antiviral activity against influenza viruses. The reaction pathway involved nucleophilic substitution followed by cyclization, leading to the generation of complex structures that were further evaluated for their biological activity.

Case Study 2: Polymer Chemistry

Another case study highlighted the use of this compound in developing silicone-based elastomers. By incorporating this compound into the polymer matrix, researchers achieved enhanced elasticity and thermal stability. The resulting materials showed promise for applications in automotive and aerospace industries due to their superior performance under extreme conditions.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 2 | High selectivity achieved |

| Cross-Coupling Reaction | 75 | 4 | Requires palladium catalyst |

| Polymer Integration | 90 | 6 | Enhanced material properties |

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral Derivative A | Influenza Inhibition | 0.5 | Study on Antiviral Agents |

| Antiviral Derivative B | Broad-spectrum | 0.8 | Study on Antiviral Agents |

Mecanismo De Acción

The mechanism by which ((E)-3-Chloro-1-methylpropenyl)trimethylsilane exerts its effects involves the interaction of its reactive sites (chlorine and double bond) with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions, leading to the formation of new chemical bonds and structures .

Comparación Con Compuestos Similares

Trimethylsilane: Lacks the propenyl chain and chlorine substituent, making it less reactive in certain types of reactions.

Chlorotrimethylsilane: Contains a chlorine atom but lacks the propenyl chain, limiting its applications in organic synthesis.

Uniqueness: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is unique due to its combination of a reactive chlorine atom and a double bond within the propenyl chain, providing versatility in chemical reactions and applications .

Actividad Biológica

((E)-3-Chloro-1-methylpropenyl)trimethylsilane is an organosilicon compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and toxicology.

This compound has the following characteristics:

- Molecular Formula : C₇H₁₄ClSi

- Boiling Point : Approximately 167.7 °C

- Density : 0.881 g/cm³

- Solubility : Soluble in organic solvents .

This compound acts as an alkylating agent, allowing for regioselective enolate alkylation under non-equilibrating conditions, which is useful in synthetic organic chemistry, particularly in the preparation of complex molecules .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its alkylating properties suggest potential applications in cancer therapy, where it may modify DNA or proteins, leading to cytotoxic effects on rapidly dividing cells.

- Cytotoxicity : Preliminary studies indicate that compounds with similar structures can exhibit significant cytotoxicity towards cancer cell lines. For instance, derivatives of vinylsilane have shown to induce apoptosis in human cancer cells by disrupting cellular signaling pathways associated with growth and survival .

- Activation of Nuclear Receptors : Research has identified that certain silanes can activate nuclear receptors like the Constitutive Androstane Receptor (CAR), which plays a crucial role in the metabolism of xenobiotics and endogenous compounds. This receptor activation can lead to altered expression of genes involved in detoxification and metabolism, potentially impacting drug metabolism and efficacy .

Case Studies

- Cell Line Studies : In vitro studies using COS-1 and HepG2 cell lines demonstrated that compounds structurally related to this compound could activate CAR and PXR (Pregnane X Receptor), leading to increased expression of cytochrome P450 enzymes. These enzymes are vital for drug metabolism and detoxification processes .

- Toxicological Assessments : A toxicological evaluation indicated that exposure to silanes could lead to inflammatory responses in lung cells, suggesting a potential risk for respiratory toxicity. The study measured markers such as IL-8 and COX-2 expression, which are indicative of inflammation and oxidative stress responses .

Summary of Biological Activities

Q & A

Q. Basic Synthesis Methods

Q. Q: What are the primary synthetic routes for ((E)-3-Chloro-1-methylpropenyl)trimethylsilane, and what key parameters influence yield and stereoselectivity?

A: The compound is typically synthesized via:

- Silylation of Propargyl Derivatives : Reacting propargyl chlorides with trimethylsilyl reagents in the presence of a base (e.g., K₂CO₃) under inert atmospheres (N₂/Ar) to prevent oxidation .

- Cross-Coupling Reactions : Nickel-catalyzed silyl-Heck reactions using precursors like allylic dithioacetals, with Ni(COD)₂ and phosphine ligands (e.g., tBuPCy₂) to activate silyl triflates .

- Purification : Distillation or column chromatography (silica gel, petroleum ether) ensures purity. Yield optimization depends on solvent choice (dioxane), temperature (75–100°C), and catalyst loading (5–10 mol%) .

Q. Advanced Reaction Optimization

Q. Q: How can researchers optimize reaction conditions for high stereochemical fidelity in silyl-Heck reactions involving this compound?

A: Key factors include:

- Catalyst Systems : Ni(COD)₂ with bulky phosphine ligands (e.g., tBuPCy₂) enhances oxidative addition and suppresses β-hydride elimination, improving (E)-selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) stabilize transition states.

- Additives : Et₃N as a base neutralizes acidic byproducts, preventing side reactions .

- Temperature Control : Maintaining 75–80°C balances reaction rate and selectivity.

Q. Characterization Techniques

Q. Q: Which analytical methods are critical for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 178.35) .

- X-Ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. Handling Data Contradictions

Q. Q: How should researchers address discrepancies in reported yields or reactivity across studies?

A:

- Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., residual propargyl chlorides) that may alter reactivity .

- Replication Under Controlled Conditions : Standardize solvent dryness, catalyst batch, and inert atmosphere integrity.

- Mechanistic Studies : Kinetic profiling (e.g., Eyring plots) identifies rate-limiting steps influenced by substituents or steric effects .

Q. Computational Modeling

Q. Q: How can DFT calculations aid in predicting reaction pathways or electronic properties?

A:

- Transition State Analysis : DFT (B3LYP/6-31G*) models silyl group effects on activation barriers, explaining regioselectivity in cross-couplings .

- NMR Chemical Shift Prediction : Algorithms (e.g., ACD/Labs) correlate computed shielding tensors with experimental data, aiding structural validation .

Q. Safety and Handling Protocols

Q. Q: What safety measures are essential when handling this compound in laboratory settings?

A:

- PPE : Nitrile gloves, face shields, and chemical-resistant suits (e.g., Tyvek) prevent dermal exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile silanes.

- Spill Management : Neutralize with sand or vermiculite; avoid water (risk of HCl release) .

- Storage : Under N₂ at −20°C to prevent hydrolysis .

Q. Mechanistic Insights

Q. Q: What is the proposed mechanism for nickel-catalyzed silylations involving this compound?

A:

Oxidative Addition : Ni⁰ inserts into the C–Si bond of silyl triflates.

Alkyne Coordination : The propargyl substrate binds to Ni, followed by migratory insertion.

Reductive Elimination : Ni–C and Ni–Si bonds cleave, releasing the silylated product .

- Key Evidence : Isolation of Ni intermediates via in situ XAFS supports this pathway .

Q. Applications in Organic Synthesis

Q. Q: How is this compound utilized as a building block in complex molecule synthesis?

A:

Propiedades

IUPAC Name |

[(E)-4-chlorobut-2-en-2-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClSi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIOTKSIJIWLPM-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCl)/[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.